N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a combination of piperidine, thiadiazole, and triazole moieties. These structural elements are known for their significant roles in medicinal chemistry, often contributing to the biological activity of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the piperidine and thiadiazole rings, followed by their functionalization and coupling.
Piperidine Synthesis: Piperidine derivatives are synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions.
Thiadiazole Formation: The thiadiazole ring is often synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more reduced form.
Substitution: The benzamide moiety can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzamide ring.
Scientific Research Applications
N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share structural similarities and are used in similar applications.
Thiadiazole Derivatives: Other thiadiazole-containing compounds, such as those used in antimicrobial agents, have comparable properties.
Triazole Derivatives: Triazole-based compounds, including antifungal agents like fluconazole, exhibit similar biological activities.
Uniqueness
N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide is unique due to its combination of three distinct heterocyclic moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c26-17(14-4-6-15(7-5-14)25-12-19-20-13-25)21-18-23-22-16(27-18)8-11-24-9-2-1-3-10-24/h4-7,12-13H,1-3,8-11H2,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDJIJBLSPKLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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